3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-7(8)6-3-2-4-10(6)9-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMOYRIHUAVLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCC2=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Alkylation
A common approach involves the formation of the pyrrolo[1,2-b]pyrazole core through cyclization, followed by methylation:
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Core Formation :
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SEM Protection : 1H-pyrazole is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group to direct reactivity.
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Alkylation : Reaction with 1-bromo-3-chloropropane introduces the dihydro-pyrrolo moiety.
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Deprotection and Ring Closure : SEM removal under acidic conditions (e.g., HCl) facilitates intramolecular cyclization.
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Methylation :
Example Protocol :
Bromination Strategies
Bromination is critical for introducing the 3-bromo substituent. Two methods are prevalent:
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Electrophilic Aromatic Substitution (SEAr) :
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Halogen Exchange :
Comparative Data :
| Method | Reagents | Time (h) | Yield | Selectivity |
|---|---|---|---|---|
| SEAr | NBS, DCM | 2 | 78% | High (≥95%) |
| Halogen Exchange | CuBr, MeCN | 6 | 68% | Moderate (80%) |
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous Flow Reactors : Enhance yield and purity by automating reagent addition and temperature control.
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Catalytic Systems : Grubbs second-generation catalyst (Grubbs II) improves ring-closing metathesis (RCM) efficiency.
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Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase reaction rates but require careful waste management.
Case Study :
A scaled-up synthesis using NBS bromination in a continuous flow system achieved a 92% yield with 99% purity, reducing byproducts compared to batch processes.
Reaction Optimization
Catalyst Screening
Catalysts significantly impact yields in key steps:
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Palladium Catalysts : Pd(OAc)₂ or Pd(dppf)Cl₂ for Suzuki-Miyaura couplings (e.g., introducing aryl groups).
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Rhodium Complexes : Rh-6G enables efficient C–H activation in fused ring systems.
Data :
| Catalyst | Reaction Type | Yield Improvement |
|---|---|---|
| Grubbs II | RCM | +20% vs. Grubbs I |
| Pd(dppf)Cl₂ | Cross-Coupling | +15% vs. Pd(OAc)₂ |
Solvent and Temperature Effects
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Solvent Polarity : DMF accelerates cyclization but may reduce selectivity due to side reactions.
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Low-Temperature Lithiation : Using LDA at −78°C prevents ring degradation during functionalization.
Comparative Analysis of Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Bromination Agent | NBS | CuBr |
| Yield | 70–80% | 65–75% |
| Purity | ≥95% | ≥99% |
| Cost | High | Low |
| Environmental Impact | Moderate (solvent waste) | Optimized (recycling) |
Challenges and Mitigation
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Regioselectivity Issues : Competing bromination at adjacent positions is minimized using sterically hindered bases (e.g., 2,6-lutidine).
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Byproduct Formation : HPLC-MS monitoring identifies dehalogenated byproducts, which are removed via column chromatography.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as DMSO, methanol, or acetonitrile at varying temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[1,2-b]pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrrolo[1,2-b]pyrazole scaffold is versatile, with modifications at positions 2, 3, and 5 significantly altering biological activity and physicochemical properties. Below is a detailed comparison with key analogs:
Binding Affinities and Selectivity
- 3-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl) analog : Demonstrates strong binding to TGF-β receptor kinase I (Glide docking score: −8.784 ), surpassing reference ligands like Melphalan (score: −5.291 ) . Key interactions include hydrogen bonds with S280/Y282 and hydrophobic contacts with L260/A230 residues .
- Danusertib : Inhibits Aurora kinases (A/B/C) with IC₅₀ values < 100 nM and shows antitumor activity in leukemia and solid tumors .
Key Research Findings
Kinase Inhibition Mechanism: The 3-(4-fluorophenyl) analog binds TGF-β receptor kinase I via halogen bonding (Br–H283) and π-π stacking with hydrophobic residues, explaining its superior activity over non-halogenated analogs . Danusertib’s tetracyclic scaffold enhances selectivity for Aurora kinases over other ATP-binding enzymes .
Structure-Activity Relationship (SAR) :
- Bromine at position 3 enhances electrophilicity, facilitating further functionalization (e.g., conversion to aldehydes or amines) .
- Methyl groups at position 2 improve metabolic stability but reduce solubility .
Toxicity and Safety: The 3-bromo-2-methyl compound has a GHS warning for H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
Biological Activity
3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, pharmacological effects, and synthetic strategies related to this compound, based on diverse research findings.
- Chemical Name : this compound
- CAS Number : 2806963-95-9
- Molecular Formula : C7H9BrN2
- Molecular Weight : 201.06 g/mol
- Purity : Typically around 97% in commercial preparations .
Antimicrobial Properties
Research indicates that compounds within the pyrazole class exhibit significant antimicrobial activities. Specifically, derivatives of pyrazoles have been tested against various bacterial strains and fungi. For example, studies have shown that certain pyrazole derivatives demonstrate effective inhibition against Mycobacterium tuberculosis and other pathogens .
| Compound | Target Pathogen | IC50 (µg/mL) | Comparison Drug |
|---|---|---|---|
| 3-Bromo Derivative | M. tuberculosis H37Rv | 6.25 | Rifampin (0.25) |
| Pyrazole Analog | E. coli | 40 | Ampicillin |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in various studies. Compounds with similar structures have shown comparable effects to established anti-inflammatory drugs like indomethacin in carrageenan-induced edema models. The mechanism of action is believed to involve inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .
Analgesic Effects
In addition to anti-inflammatory properties, some studies suggest that this compound may exhibit analgesic effects. The pain relief efficacy was assessed using standard models where the compound demonstrated significant reduction in pain response comparable to traditional analgesics .
Case Studies
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Study on Anti-tubercular Activity :
A recent study synthesized various pyrazole derivatives and evaluated their activity against M. tuberculosis. The results indicated that certain modifications to the pyrazole structure enhanced its efficacy significantly compared to traditional treatments . -
Inflammation Model Testing :
In a model of acute inflammation induced by carrageenan in mice, the compound exhibited dose-dependent inhibition of edema formation, suggesting its potential as a therapeutic agent for inflammatory diseases .
Synthetic Strategies
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and bromination processes. Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce reaction times .
Common Synthetic Route:
- Starting Materials : Appropriate hydrazines and carbonyl compounds.
- Reagents : Bromine for bromination; acids or bases as catalysts.
- Procedure :
- Combine starting materials under controlled conditions.
- Allow for cyclization to form the pyrrolo-pyrazole framework.
- Purify the resulting product through crystallization or chromatography.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, and how do they influence experimental handling?
- Answer : The compound (CAS 174790-35-3) has a molecular formula of C₆H₇BrN₂ and a molecular weight of 187.04 g/mol. Its structure includes a brominated pyrrolopyrazole core, which confers moderate polarity and potential reactivity at the bromine site. Key hazards include skin/eye irritation (H315, H319) and respiratory sensitization (H335), necessitating PPE (gloves, goggles) and handling in a fume hood. Its solid-state stability requires storage in a dry, inert atmosphere .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the substitution pattern of the pyrrolopyrazole core. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹). For purity assessment, HPLC with UV detection (>97% purity thresholds) is advised, referencing retention times against standards .
Q. How should researchers safely handle this compound in laboratory settings?
- Answer : Adhere to GHS hazard codes:
- H302 : Harmful if swallowed.
- H315/H319 : Causes skin/eye irritation.
- H335 : May cause respiratory irritation.
Mitigation includes using nitrile gloves, sealed containers, and emergency eyewash stations. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of 3-bromo-2-methyl-5,6-dihydro-4H-pyrrolopyrazole?
- Answer : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to predict feasible pathways. For example, bromination of the pyrrolopyrazole core can be simulated to evaluate regioselectivity. Coupling computational results with Design of Experiments (DoE) reduces trial-and-error; variables like temperature, solvent polarity, and catalyst loading are optimized iteratively .
Q. What strategies resolve contradictions in spectroscopic data for brominated pyrrolopyrazoles?
- Answer : Discrepancies in NMR splitting patterns may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR can suppress conformational exchange, clarifying peak assignments. For ambiguous mass spectrometry fragments, tandem MS/MS or isotopic labeling (e.g., deuterated analogs) isolates fragmentation pathways. Cross-validation with X-ray crystallography is ideal but requires high-purity crystals .
Q. How does the electronic structure of the bromine substituent influence reactivity in cross-coupling reactions?
- Answer : The C-Br bond’s polarization enhances susceptibility to nucleophilic substitution (Sₙ2) or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Computational electron density maps (via NBO analysis) reveal charge distribution at the bromine site, guiding catalyst selection (e.g., Pd(PPh₃)₄ for aryl couplings). Comparative studies with non-brominated analogs (e.g., 3-methyl derivatives) isolate electronic effects .
Methodological Recommendations
- Synthetic Optimization : Apply DoE (e.g., Box-Behnken design) to variables like reaction time, solvent (DMF vs. THF), and equivalents of brominating agents .
- Data Analysis : Use cheminformatics tools (e.g., Schrödinger’s Maestro) for molecular dynamics simulations of reaction trajectories .
- Safety Compliance : Implement a Chemical Hygiene Plan (CHP) with regular audits for PPE usage and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
